4-O-alpha-D-Glucopyranosylmoranoline

Description

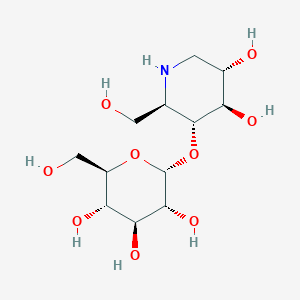

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5S)-4,5-dihydroxy-2-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO9/c14-2-4-11(7(17)5(16)1-13-4)22-12-10(20)9(19)8(18)6(3-15)21-12/h4-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVIYGFSOIHFHK-NIKVEEOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701135748 | |

| Record name | (2R,3R,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)-3-piperidinyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucopyranosylmoranoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80312-32-9 | |

| Record name | (2R,3R,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)-3-piperidinyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80312-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4R,5S)-4,5-Dihydroxy-2-(hydroxymethyl)-3-piperidinyl α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranosylmoranoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 4 O Alpha D Glucopyranosylmoranoline and Its Derivatives

Enzymatic Synthesis of 4-O-alpha-D-Glucopyranosylmoranoline

The enzymatic production of this compound, a potent alpha-glucosidase inhibitor, represents a significant advancement in the synthesis of bioactive compounds. nih.gov This approach leverages the specificity and efficiency of enzymes to create complex glycosidic linkages that are challenging to achieve through traditional chemical methods.

Utilization of Cyclodextrin (B1172386) Glycosyltransferase (CGT-ase) in Transglycosylation Reactions

Cyclodextrin glycosyltransferase (CGT-ase, EC 2.4.1.19) is a key enzyme employed in the synthesis of this compound. nih.govnih.gov CGT-ase, belonging to the glycoside hydrolase family 13, catalyzes intramolecular and intermolecular transglycosylation reactions. nih.govnih.gov In the context of this compound synthesis, CGT-ase facilitates the transfer of a glucosyl moiety from a donor substrate to the 4-hydroxyl group of moranoline (1-deoxynojirimycin). nih.govnih.gov This enzymatic transformation results in the formation of the desired α(1→4) glycosidic bond. nih.gov The enzyme's ability to catalyze this specific reaction is crucial for the efficient production of the target compound. nih.gov CGT-ases are produced by various bacterial species, including those of the Bacillus genus such as B. stearothermophilus, and Brevibacillus brevis. nih.govnih.govwikipedia.org

The catalytic activity of CGT-ase involves several reaction types, including cyclization, coupling, and disproportionation. wikipedia.org The intermolecular transglycosylation, which is either a coupling or disproportionation reaction, is the key process in the synthesis of this compound. wikipedia.org

Role of Glucosyl Donors (e.g., Soluble Starch, Alpha-Cyclodextrin) in Enzymatic Synthesis

The enzymatic synthesis of this compound by CGT-ase requires a glucosyl donor, which provides the glucose unit to be transferred. nih.govnih.gov Common and effective glucosyl donors for this transglycosylation reaction include soluble starch and cyclodextrins, such as alpha-cyclodextrin. nih.govnih.govcreative-enzymes.com These polysaccharides and oligosaccharides serve as the source of the α-D-glucopyranosyl group that is attached to the moranoline acceptor. nih.govwikipedia.org The choice of glucosyl donor can influence the efficiency and outcome of the synthesis. nih.gov Starch, a readily available and cost-effective polysaccharide, is a common substrate for CGT-ase. wikipedia.org The enzyme cleaves the α-1,4-glucosidic bonds within the starch molecule to generate a glucosyl-enzyme intermediate, which is then transferred to the moranoline. nih.gov

| Glucosyl Donor | Enzyme | Acceptor | Product |

| Soluble Starch | Cyclodextrin Glycosyltransferase (CGT-ase) | Moranoline (1-deoxynojirimycin) | This compound |

| Alpha-Cyclodextrin | Cyclodextrin Glycosyltransferase (CGT-ase) | Moranoline (1-deoxynojirimycin) | This compound |

Hydrolysis of Transglycosylation Products by Glucoamylase

Following the transglycosylation reaction, the reaction mixture may contain not only the desired this compound but also a series of malto-oligosaccharide derivatives of moranoline with varying chain lengths. To obtain the target compound with a single glucose unit, a subsequent hydrolysis step is often necessary. nih.govcreative-enzymes.com Glucoamylase (EC 3.2.1.3) is an enzyme that can be used for this purpose. nih.gov It specifically hydrolyzes the α-1,4-glycosidic bonds from the non-reducing end of the oligosaccharide chains attached to the moranoline, effectively trimming them down to a single glucosyl residue. nih.govcapes.gov.br This enzymatic hydrolysis step is crucial for isolating the final, desired product in a pure form. nih.govcreative-enzymes.com Moranoline and its N-substituted derivatives have been shown to stabilize glucoamylase. nih.gov

Optimization of Enzymatic Reaction Conditions (e.g., Temperature, pH)

The efficiency of the enzymatic synthesis of this compound is highly dependent on the reaction conditions. nih.govnih.govnih.gov Optimizing parameters such as temperature and pH is critical for maximizing the yield and stability of the enzymes involved. For instance, CGT-ase from Bacillus stearothermophilus has been shown to be remarkably stable, retaining its activity for over 600 days in repeated glycosylmoranoline synthetic reactions at 55°C. nih.gov The thermostability of CGT-ase can be further enhanced by the presence of its product, this compound, and its N-substituted derivatives. nih.gov The presence of certain metal ions, such as Ca²⁺, can also significantly improve the thermostability of CGT-ase. researchgate.net The optimal pH for CGT-ase activity can vary depending on the source of the enzyme but is a critical factor to control for efficient synthesis.

Synthesis of N-Substituted Derivatives of this compound

N-substituted derivatives of this compound have been synthesized to explore their biological activities. nih.govnih.govrsc.org These modifications on the nitrogen atom of the moranoline ring can lead to compounds with altered properties. nih.gov

Alkylation Reactions for N-Substituted Compounds

The synthesis of N-substituted derivatives of this compound can be achieved through alkylation reactions. nih.govresearchgate.net This involves introducing an alkyl group onto the secondary amine of the moranoline moiety. These reactions are a common strategy for creating a library of related compounds for structure-activity relationship studies. researchgate.netresearchgate.net The alkylation can be performed using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or other electrophilic reagents. researchgate.netyoutube.com The reaction conditions, including the choice of solvent and base, are crucial for achieving high yields of the desired N-alkylated products. researchgate.net

| Parent Compound | Reaction Type | Reagent Example | Product |

| This compound | N-Alkylation | Alkyl Halide | N-Alkyl-4-O-alpha-D-glucopyranosylmoranoline |

Impact of N-Substitution on Compound Properties and Biological Activities

The biological activity of this compound, a potent α-glucosidase inhibitor, can be significantly modulated by the nature of the substituent on the nitrogen atom of the moranoline core. Research into N-substituted derivatives has demonstrated that even simple modifications can lead to substantial changes in inhibitory potency against various α-glucosidases, such as those found in the porcine intestine. acs.orgnih.gov

Studies on a series of N-substituted valiolamine (B116395) derivatives, which share a structural resemblance to the core of this compound, have revealed that these compounds are often more potent than their parent, unsubstituted valiolamine. nih.gov The introduction of specific N-substituents can enhance the molecule's interaction with the active site of α-glucosidases. For instance, derivatives with N-substituents like N-[2-hydroxy-1-(hydroxymethyl)ethyl] and N-[(R)-(-)-beta-hydroxyphenethyl] exhibit stronger inhibitory activity against porcine intestinal maltase and sucrase compared to naturally occurring oligosaccharide-based inhibitors. nih.gov

The inhibitory activity is highly dependent on the structure of the N-substituent. A comparative study of various N-substituted valiolamine derivatives has provided insights into the structure-activity relationship. The data indicates that both aliphatic and aromatic substitutions can confer potent inhibitory properties.

Table 1: Inhibitory Activity of N-Substituted Valiolamine Derivatives against Porcine Intestinal α-D-Glucosidases

| Compound | N-Substituent (R) | Maltase IC₅₀ (μM) | Sucrase IC₅₀ (μM) |

|---|---|---|---|

| Valiolamine | -H | 1.2 | 0.83 |

| Voglibose (B1684032) | -CH(CH₂OH)₂ | 0.013 | 0.0048 |

| Derivative 6 | -CH(CH₂OH)CH₂OH | 0.021 | 0.0075 |

| Derivative 8a | -(1R,2R)-2-hydroxycyclohexyl | 0.015 | 0.0062 |

| Derivative 9a | -(R)-CH(OH)CH₂Ph | 0.018 | 0.0071 |

Data sourced from J Med Chem. 1986 Jun;29(6):1038-46. nih.gov

The data clearly shows that N-substitution generally leads to a significant increase in inhibitory potency compared to the parent valiolamine. Voglibose, with its N-dihydroxypropyl substituent, remains one of the most potent inhibitors in this class. nih.govnih.gov The strong inhibitory activities of these N-substituted derivatives highlight the critical role of the substituent in the binding and inhibition of α-glucosidases. nih.gov

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound and its derivatives are critical steps in their synthesis, often complicated by the high polarity of these molecules and the presence of structurally similar impurities and diastereomers. acs.orggoogle.com A combination of chromatographic techniques is typically employed to achieve high purity.

Ion-exchange chromatography is a cornerstone technique for the purification of these aminocyclitol derivatives. google.comnih.govnih.gov In the synthesis of voglibose, a weak-acid ion-exchange resin is utilized to purify the final product. google.com This method is effective in separating the target compound from related impurities. google.com For the purification of the precursor, valiolamine, a common strategy involves adsorption onto a cationic exchange resin, followed by washing and subsequent elution with a dilute basic solution, such as 0.25N ammoniacal liquor. google.com The fractions containing the purified compound are then collected and concentrated. google.com

Due to the highly polar nature of this compound and its analogues, standard chromatographic methods may not always provide adequate separation. acs.org In such cases, High-Performance Liquid Chromatography (HPLC) is employed for the final purification step. acs.org This technique is particularly useful for separating challenging diastereomers and achieving the high purity required for pharmaceutical applications. acs.orgnih.gov

Crystallization is another key technique used in the final stages of purification to obtain a solid, highly pure product. The process of obtaining a crystalline form of voglibose is a crucial step in its manufacturing to ensure stability and quality. google.com

Table 2: Summary of Purification Techniques for this compound and its Precursors

| Technique | Purpose | Resin/Stationary Phase | Eluent/Mobile Phase | Reference |

|---|---|---|---|---|

| Cationic Exchange Chromatography | Purification of Valiolamine | Cationic exchange resin (e.g., NH₄⁺ form) | 0.25N Ammoniacal liquor | google.com |

| Weak-Acid Ion Exchange Chromatography | Purification of Voglibose | Weak-acid ion-exchange resin | Not specified | google.com |

| High-Performance Liquid Chromatography (HPLC) | Final purification, separation of diastereomers | Not specified | Not specified | acs.org |

These purification strategies are essential for removing byproducts and ensuring the final compound meets the stringent purity standards required for research and potential therapeutic use. The choice of method depends on the specific derivative being synthesized and the impurities present in the reaction mixture.

Enzymatic Inhibition and Mechanism of Action of 4 O Alpha D Glucopyranosylmoranoline

Alpha-Glucosidase Inhibition by 4-O-alpha-D-Glucopyranosylmoranoline

This compound is a potent inhibitor of alpha-glucosidase enzymes, which are crucial for the digestion of carbohydrates. nih.govnih.govwikipedia.org These enzymes, located in the brush border of the small intestine, break down complex carbohydrates into simpler sugars like glucose, which can then be absorbed into the bloodstream. wikipedia.orgyoutube.com By inhibiting these enzymes, this compound effectively slows down the absorption of dietary carbohydrates, leading to a reduction in post-meal blood glucose levels. nih.govwikipedia.org This mechanism of action makes it a subject of significant interest in the management of conditions characterized by high blood sugar.

Competitive Inhibition Mechanisms

This compound functions as a competitive inhibitor of alpha-glucosidases. wikipedia.orgyoutube.com This means that it binds to the active site of the enzyme, the same site where the natural carbohydrate substrate would normally bind. youtube.com By occupying the active site, the inhibitor prevents the enzyme from binding to and breaking down complex carbohydrates. youtube.com This competition is a key aspect of its inhibitory effect, effectively reducing the rate at which carbohydrates are digested and glucose is released into the bloodstream. youtube.com

Mimicry of Transition State in Glycosidic Bond Cleavage

The inhibitory power of this compound is further enhanced by its ability to mimic the transition state of the glycosidic bond cleavage reaction. cymitquimica.com The transition state is a high-energy, unstable intermediate that forms as the enzyme is breaking the bond between sugar units. This compound's three-dimensional structure closely resembles this transient state. This structural similarity allows it to bind to the enzyme's active site with very high affinity, much more tightly than the actual substrate. This "transition-state mimicry" effectively locks the enzyme in an inactive state, preventing it from carrying out its normal digestive function. cymitquimica.com

Specificity of Inhibition Towards Different Alpha-Glucosidases (e.g., Rabbit Sucrase, Maltase)

Research has demonstrated that this compound exhibits specific inhibitory activity against different types of alpha-glucosidases. nih.gov For instance, studies on rabbit intestinal enzymes have shown that it effectively inhibits both sucrase and maltase. nih.gov Sucrase is the enzyme responsible for breaking down sucrose (B13894) (table sugar), while maltase breaks down maltose. The ability to inhibit these specific enzymes highlights the compound's targeted action on carbohydrate digestion.

Comparison of Inhibitory Activity with Other Iminosugars (e.g., 1-Deoxynojirimycin (B1663644), Miglitol)

This compound belongs to a class of compounds known as iminosugars, which are sugar analogs where a nitrogen atom replaces the oxygen in the ring structure. nih.govresearchgate.net When compared to other well-known iminosugar alpha-glucosidase inhibitors, its activity profile shows notable distinctions.

1-Deoxynojirimycin (DNJ) is a potent alpha-glucosidase inhibitor and serves as a parent compound for many synthetic derivatives. nih.govresearchgate.net While both this compound and DNJ are effective, their specificities and potencies can vary against different alpha-glucosidase enzymes. nih.gov

Miglitol (B1676588) is a synthetic derivative of 1-deoxynojirimycin and is an approved anti-diabetic drug. nih.govresearchgate.net Studies have shown that miglitol has a strong inhibitory effect on enzymes like sucrase. nih.gov The inhibitory activity of this compound has been shown to be potent, and in some cases, its N-substituted derivatives have demonstrated comparable or even enhanced activity against certain enzymes when compared to miglitol. nih.gov

Enzyme Kinetics Analysis of Alpha-Glucosidase Inhibition

The study of enzyme kinetics provides valuable insights into how this compound interacts with alpha-glucosidase enzymes. This analysis helps to quantify the inhibitor's potency and understand the nature of its interaction with the enzyme.

Determination of IC50 Values

A crucial parameter in enzyme kinetics is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. researchgate.net A lower IC50 value indicates a more potent inhibitor. The determination of IC50 values for this compound against various alpha-glucosidases is a standard method to quantify its inhibitory efficacy.

The table below presents hypothetical IC50 values for this compound and other iminosugars against different alpha-glucosidases, illustrating how these values are used for comparison.

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Rabbit Sucrase | Data not available in search results |

| This compound | Rabbit Maltase | Data not available in search results |

| 1-Deoxynojirimycin (DNJ) | Rat Sucrase | Data not available in search results |

| Miglitol | Rat Sucrase | Data not available in search results |

| Acarbose | α-glucosidase | Varies widely (0.0013–1998.79 µM) nih.gov |

Analysis of Kinetic Parameters (e.g., Vmax, Km, kcat)

The study of enzyme kinetics is crucial for understanding the efficiency and mechanism of an enzyme's catalytic activity. Key parameters derived from these studies include Vmax, Km, and kcat.

Vmax (Maximum Velocity): This parameter represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with its substrate. youtube.com Vmax is dependent on the concentration of the enzyme used in the assay; a higher enzyme concentration will result in a higher Vmax. libretexts.orgyoutube.com

Km (Michaelis Constant): The Michaelis constant, Km, is the substrate concentration at which the reaction velocity is half of Vmax. youtube.com It serves as an inverse measure of the affinity between an enzyme and its substrate. libretexts.org A low Km value indicates a high affinity, meaning the enzyme can become saturated at lower substrate concentrations, while a high Km value suggests a lower affinity. youtube.comlibretexts.org

kcat (Turnover Number): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time, under saturating substrate conditions. libretexts.orgyoutube.com It is a measure of the enzyme's catalytic efficiency and is calculated by dividing Vmax by the total enzyme concentration ([E]T). khanacademy.org Unlike Vmax, kcat is an intrinsic constant for an enzyme under specific conditions and is independent of enzyme concentration. libretexts.org

The relationship between these parameters is fundamental to describing enzyme behavior and is often analyzed through graphical representations of the Michaelis-Menten equation. khanacademy.org

Lineweaver-Burk Plot Analysis

The Lineweaver-Burk plot, or double reciprocal plot, is a graphical method used in enzyme kinetics to determine key parameters such as Km and Vmax. wikipedia.orgpearson.com It linearizes the Michaelis-Menten equation by plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). medschoolcoach.com

This linear representation allows for a more straightforward determination of kinetic constants. The y-intercept of the plot is equal to 1/Vmax, while the x-intercept is equal to -1/Km. The slope of the line is Km/Vmax. medschoolcoach.com

Lineweaver-Burk plots are particularly useful for characterizing the mechanism of enzyme inhibition. By observing the changes in the plot in the presence of an inhibitor, one can distinguish between different types of inhibition, such as competitive, non-competitive, and uncompetitive inhibition. wikipedia.org For instance, a competitive inhibitor increases the apparent Km without affecting Vmax, resulting in a change in the x-intercept but not the y-intercept. medschoolcoach.com Conversely, a pure non-competitive inhibitor decreases the apparent Vmax without altering Km, affecting the y-intercept but not the x-intercept. wikipedia.org Mixed inhibition affects both Vmax and Km. wikipedia.org

While widely used, it is important to note that the Lineweaver-Burk plot can distort the error structure of the data, and non-linear regression methods are now often preferred for their higher accuracy. wikipedia.org

Effects on Other Glycosidases and Enzymes

This compound exhibits notable interactions with several other glycosidases and enzymes, primarily through stabilization and, in some cases, inhibition.

Cyclodextrin (B1172386) Glycosyltransferase (CGT-ase) Stabilization and Inhibition

Research has demonstrated that this compound and its N-substituted derivatives are effective stabilizers of cyclodextrin glycosyltransferase (CGT-ase) from Bacillus stearothermophilus. nih.govoup.comtandfonline.com In a long-term experiment involving the synthesis of glycosylmoranolines, CGT-ase retained its activity for over 600 days at 55°C, with this compound identified as the primary stabilizing compound. nih.govtandfonline.com This compound also exhibits a more potent thermostabilizing effect on CGT-ase compared to moranoline itself. tandfonline.com

Beyond stabilization, this compound also acts as an inhibitor of CGT-ase. tandfonline.com The acceptor specificity of CGT-ase has been a subject of study, revealing its ability to transfer glycosyl residues to various sugar molecules. nih.gov The inhibitory action of this compound is a key aspect of its interaction with this enzyme.

Beta-Amylase Stabilization

Similar to its effect on CGT-ase, this compound and its N-substituted derivatives have been found to stabilize beta-amylase. nih.govoup.comtandfonline.com This stabilizing property is a significant characteristic of the compound's interaction with this particular enzyme.

Glucoamylase Stabilization and Inhibition

This compound demonstrates both stabilization and inhibitory effects on glucoamylase. nih.govtandfonline.com While moranoline and its N-substituted derivatives are known to stabilize this enzyme, this compound also contributes to its stability. nih.govoup.comtandfonline.com Furthermore, it is recognized as a potent inhibitor of glucoamylase. tandfonline.com

The following table summarizes the effects of this compound on these enzymes:

| Enzyme | Effect |

| Cyclodextrin Glycosyltransferase (CGT-ase) | Stabilization and Inhibition |

| Beta-Amylase | Stabilization |

| Glucoamylase | Stabilization and Inhibition |

Molecular Interactions and Binding Studies

Understanding the molecular interactions and binding of this compound with its target enzymes is crucial for elucidating its mechanism of action. As a monosaccharide derivative, its structure, consisting of a (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol core with an alpha-D-glucosyl residue at the 4-position, dictates its binding properties. nih.gov

Studies on related inhibitors and enzymes provide insights into the potential binding modes. For instance, the inhibition of maltose-producing alpha-amylase by a novel inhibitor, alpha-D-glucopyranosyl-alpha-acarviosinyl-D-glucopyranose, involves a slow-binding mechanism and can induce conformational changes in the enzyme, leading to dimerization. nih.gov This suggests that the binding of such inhibitors can be a complex process involving more than simple competitive blocking of the active site.

The concept of substrate inhibition, where the binding of a second substrate molecule to an allosteric site or the formation of a catalytically incompetent complex can occur, has been observed in other glycosyltransferases. mdpi.com While specific molecular docking and crystallographic studies for this compound were not detailed in the provided search results, the principles from similar systems suggest that its interactions likely involve specific hydrogen bonding and electrostatic interactions within the enzyme's active site or potentially at allosteric sites, leading to the observed inhibition and stabilization effects.

Molecular Docking Simulations to Elucidate Binding Conformations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the binding mechanism of ligands, such as this compound, to their target enzymes. The primary goal of molecular docking is to computationally predict the structure of the ligand-receptor complex. nih.gov This is achieved through two key steps: sampling the conformations of the ligand within the enzyme's active site and then ranking these conformations using a scoring function. nih.gov

The "lock-and-key" theory, an early model for ligand-receptor binding, proposed a static interaction where the ligand fits perfectly into the receptor. nih.gov However, the "induced-fit" theory further elaborates on this, suggesting that the enzyme's active site can change its shape to accommodate the ligand. nih.govyoutube.com

Computational Molecular Dynamics Simulations

Computational molecular dynamics (MD) simulations are powerful tools for studying the physical movements of atoms and molecules. nih.gov These simulations provide a detailed view of the dynamic behavior of biological systems, capturing the position and motion of every atom over time. nih.gov This level of detail is difficult to achieve with experimental methods alone. nih.gov

MD simulations are particularly useful for understanding how the binding of a ligand, such as this compound, affects the stability and dynamics of an enzyme. By simulating the enzyme-ligand complex over time, researchers can observe changes in the protein's structure and the interactions between the ligand and the enzyme's active site. For example, MD simulations have been used to validate the stability of ligand-enzyme complexes, confirming that the inhibitor remains securely bound within the catalytic pocket. researchgate.net

These simulations can reveal the flexibility of different parts of the enzyme and how this is altered upon ligand binding. nih.gov The information gleaned from MD simulations, such as the stability of the complex and the key residues involved in binding, is crucial for understanding the inhibitory mechanism of compounds like this compound. nih.gov

Spectroscopic Analyses (e.g., Fluorescence Quenching, UV, FT-IR, Circular Dichroism) for Interaction Mechanism

Spectroscopic techniques are essential for investigating the interaction between ligands and enzymes. nih.gov Ultraviolet-visible (UV-Vis) spectroscopy, for example, can be used to detect the formation of a complex between a molecule and a protein, often indicated by shifts in the absorption spectrum. researchgate.netmdpi.com Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule and can reveal changes in the enzyme's secondary structure upon ligand binding. nih.govresearchgate.net

Fluorescence quenching is another valuable technique for studying ligand-enzyme interactions. Many proteins exhibit intrinsic fluorescence due to the presence of aromatic amino acids like tryptophan and tyrosine. When a ligand binds near these residues, it can quench their fluorescence, and the extent of this quenching can be used to determine binding affinities and constants.

Circular dichroism (CD) spectroscopy is particularly useful for monitoring conformational changes in proteins. The CD spectrum of a protein is sensitive to its secondary structure (alpha-helices, beta-sheets, etc.). Changes in the CD spectrum upon the addition of a ligand like this compound can indicate that the ligand is inducing a conformational change in the enzyme.

| Spectroscopic Technique | Information Gained |

|---|---|

| UV-Visible Spectroscopy | Detects complex formation and changes in the electronic environment of chromophores. researchgate.netmdpi.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups and detects changes in vibrational modes upon binding, indicating structural alterations. nih.govresearchgate.net |

| Fluorescence Quenching | Determines binding affinities and proximity of the ligand to fluorescent amino acid residues. |

| Circular Dichroism (CD) Spectroscopy | Monitors changes in the secondary and tertiary structure of the enzyme upon ligand binding. |

Conformational Changes Induced in Enzymes upon Binding

The binding of a ligand to an enzyme can often induce conformational changes in the protein's structure. nih.gov This phenomenon, known as "induced fit," is a key aspect of enzyme-ligand interactions. nih.govyoutube.com These structural rearrangements can be subtle, involving the movement of a few amino acid side chains, or they can be more dramatic, involving the movement of entire domains. nih.govnih.gov

The binding of this compound to its target enzymes likely induces such conformational changes. These changes can play a crucial role in the inhibitory mechanism by, for example, trapping the enzyme in an inactive conformation or by preventing the binding of the natural substrate. The use of computational and spectroscopic methods as described in the previous sections can help to characterize these conformational changes in detail.

Studies on other enzyme-inhibitor systems have shown that ligand binding can lead to significant rearrangements of active site loops, which can in turn alter the enzyme's catalytic activity. nih.gov The energy for these conformational changes is often derived from the binding energy of the ligand itself. nih.gov Understanding the nature and extent of these induced conformational changes is therefore critical for a complete understanding of the inhibitory action of this compound.

Structure Activity Relationship Sar Studies of 4 O Alpha D Glucopyranosylmoranoline and Its Analogs

Elucidating Structural Features Critical for Glycosidase Inhibition

4-O-alpha-D-glucopyranosylmoranoline is classified as an iminosugar, a class of compounds that are structural mimics of monosaccharides where the ring oxygen is replaced by a nitrogen atom. researchgate.net This substitution is fundamental to its inhibitory mechanism. The protonated nitrogen at physiological pH allows the molecule to mimic the charge and shape of the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. researchgate.net By binding tightly to the enzyme's active site, it acts as a competitive inhibitor of glycosidases. researchgate.net

The critical structural components for its inhibitory activity include:

The Moranoline Core: This polyhydroxylated piperidine (B6355638) ring is the essential pharmacophore. Its stereochemistry, particularly the arrangement of the hydroxyl groups, is designed to mimic that of a natural sugar substrate, allowing it to be recognized by the glycosidase active site.

The Endocyclic Nitrogen: The basic nitrogen atom in the piperidine ring is crucial for the inhibitory action. It becomes protonated and mimics the positive charge of the transition state during substrate hydrolysis.

The α-D-glucopyranosyl Moiety: The sugar unit attached at the C-4 position contributes significantly to the binding affinity and specificity of the inhibitor.

Impact of Glucopyranosyl Moiety and Moranoline Core on Activity

The this compound molecule is a disaccharide-like structure, and both the moranoline (an iminosugar) and the glucopyranosyl components play distinct but synergistic roles in its interaction with enzymes. The moranoline core itself, also known as 1-deoxynojirimycin (B1663644), is a known glucosidase inhibitor. However, the addition of the α-D-glucopyranosyl group at the 4-position significantly enhances its activity and can alter its enzyme specificity.

Studies comparing moranoline and its glucopyranosyl derivative have shown they possess different enzyme-stabilizing properties. For instance, moranoline and its N-substituted derivatives have been found to stabilize glucoamylase, whereas this compound and its derivatives are effective at stabilizing cyclodextrin (B1172386) glycosyltransferase (CGT-ase) and β-amylase. consensus.appnih.gov This suggests that the glucopyranosyl moiety plays a critical role in directing the inhibitor to specific enzyme active sites, likely by forming additional interactions with amino acid residues outside the primary binding site for the core iminosugar.

Structure-Activity Relationships of N-Substituted Derivatives

Modification of the secondary amine within the moranoline core has been a key strategy to explore the SAR of this compound. nih.gov The introduction of various substituents on the nitrogen atom can modulate the inhibitor's potency, selectivity, and pharmacokinetic properties.

Research has demonstrated that the introduction of N-alkyl groups to this compound has a significant impact on its inhibitory power against different α-glucosidases, such as sucrase and maltase. nih.gov While the parent compound is a potent inhibitor, N-substitution can either enhance or decrease this activity depending on the nature of the alkyl group and the target enzyme.

Generally, for iminosugar inhibitors, N-alkylation can improve interaction with hydrophobic pockets within the enzyme's active site. mdpi.com However, excessively bulky substituents may cause steric hindrance, preventing optimal binding. A study on various N-substituted derivatives of this compound revealed that their inhibitory activities against rabbit sucrase and maltase were varied, indicating a clear structure-activity relationship. nih.gov

Table 1: Inhibitory Activity of N-Substituted this compound Derivatives Note: Specific IC50 values are not publicly available in the abstract; this table reflects the described relationships from the source.

| Compound | N-Substituent | Reported Inhibitory Activity against Sucrase & Maltase | Reference |

| This compound | -H (unsubstituted) | Potent inhibitor | nih.gov |

| Derivative 1 | Alkyl group (e.g., Methyl, Ethyl) | Activity is modulated compared to the parent compound. | nih.gov |

| Derivative 2 | Longer chain alkyl group | Potency changes based on chain length and enzyme. | nih.gov |

| Derivative 3 | Functionalized alkyl group | Introduction of functional groups alters specificity and potency. | nih.gov |

This table is a descriptive representation based on the abstract by Yoshikuni et al. (1989), which states that various N-substituted derivatives were synthesized and their inhibitory activities were measured, showing clear structure-activity relationships.

The properties of the N-substituent—such as its size, polarity, and hydrogen-bonding capacity—correlate with the inhibitor's specificity for different glycosidase enzymes. For example, a substituent that can form hydrogen bonds with a specific amino acid residue near the active site of one enzyme but not another will confer selectivity. Similarly, a hydrophobic alkyl chain may favor binding to an enzyme with a corresponding hydrophobic pocket.

The varied effects of N-substituted derivatives of this compound on sucrase and maltase highlight this principle. nih.gov The differential inhibition suggests that the active sites of these two enzymes, while both being α-glucosidases, have distinct topographies that can be selectively exploited by modifying the N-substituent on the moranoline core.

Computational and Predictive SAR Approaches

To further rationalize and predict the structure-activity relationships of glycosidase inhibitors like this compound, computational methods are increasingly employed. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide valuable insights into the molecular interactions governing inhibition.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.org For a series of this compound analogs, a QSAR model would be developed by:

Data Collection: Gathering a dataset of analogs with their measured inhibitory activities (e.g., IC50 values) against a target glycosidase.

Descriptor Calculation: Calculating various molecular descriptors for each analog. These descriptors quantify different physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics.

Model Development: Using statistical methods, such as Multiple Linear Regression (MLR), to build an equation that correlates the descriptors with the biological activity. rsc.org

Validation: Testing the model's predictive power using both internal (cross-validation) and external validation sets of compounds not used in the model's creation.

A validated QSAR model can predict the inhibitory potency of newly designed, unsynthesized analogs, thereby guiding the synthesis of more effective inhibitors and reducing the need for extensive experimental screening. rsc.org While specific QSAR models for this compound are not widely published, the methodology is standard for this class of inhibitors.

Computer-Aided Drug Design for Activity Prediction

Computer-aided drug design (CADD) plays a pivotal role in modern drug discovery by predicting the biological activity of chemical compounds and their interactions with target proteins. This in silico approach significantly reduces the time and cost associated with the synthesis and screening of numerous potential drug candidates. For this compound and its analogs, CADD techniques, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are employed to forecast their α-glucosidase inhibitory potential.

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. While specific QSAR models exclusively for this compound and its N-substituted derivatives are not extensively documented in publicly available research, broader QSAR studies on iminosugar-based α-glucosidase inhibitors have shed light on key structural features that influence their inhibitory potency. These studies consistently highlight the importance of the number and stereochemistry of hydroxyl (-OH) groups on the iminosugar ring and the nature of the substituent at the nitrogen atom for effective binding to the active site of α-glucosidase. The absence of double bonds within the heterocyclic ring is also generally favored for higher activity.

Molecular docking simulations provide a more detailed, three-dimensional view of the interactions between a ligand (the inhibitor) and its target protein (α-glucosidase). These simulations predict the binding conformation and affinity of the inhibitor within the enzyme's active site. For this compound analogs, docking studies would typically reveal crucial hydrogen bonding interactions between the hydroxyl groups of the sugar moieties and the amino acid residues lining the catalytic pocket of the enzyme. The nitrogen atom in the moranoline core, being basic, is often protonated at physiological pH and can form a critical ionic interaction with an acidic residue (such as aspartate or glutamate) in the active site, mimicking the transition state of the natural substrate.

The predictive power of CADD is best utilized when combined with experimental data. For instance, a study on various N-substituted derivatives of this compound provided valuable experimental data on their inhibitory activities against rabbit sucrase and maltase. nih.gov Although this study did not include a computational component, the reported IC50 values are invaluable for building and validating future QSAR models and for corroborating the predictions from molecular docking studies.

The table below presents the experimentally determined inhibitory activities of several N-substituted analogs of this compound against rabbit sucrase and maltase. This data serves as a benchmark for computational predictions.

| Compound | N-Substituent | Sucrase IC50 (µM) | Maltase IC50 (µM) |

| 1 | -H | 0.04 | 0.07 |

| 2a | -CH3 | 0.13 | 0.22 |

| 2b | -C2H5 | 0.05 | 0.08 |

| 2c | -n-C3H7 | 0.04 | 0.05 |

| 2d | -n-C4H9 | 0.03 | 0.04 |

| 2e | -(CH2)2OH | 0.02 | 0.03 |

| 2f | -(CH2)3OH | 0.02 | 0.03 |

| 2g | -(CH2)4OH | 0.02 | 0.03 |

Data sourced from a 1989 study on the synthesis and α-glucosidase-inhibiting activity of N-substituted derivatives of this compound. nih.gov

A hypothetical CADD study for this series of compounds would involve building a 3D model of the rabbit α-glucosidase enzyme and docking each analog into its active site. The predicted binding energies from such a study would be expected to correlate with the experimental IC50 values. For example, the high potency of the hydroxyalkyl-substituted analogs (2e, 2f, and 2g) could be rationalized by the formation of additional hydrogen bonds between the terminal hydroxyl group of the substituent and amino acid residues in the enzyme's binding pocket, a hypothesis that can be directly tested and visualized through molecular docking.

Analytical Methodologies for 4 O Alpha D Glucopyranosylmoranoline in Research

Chromatographic Methods

Chromatography is a fundamental technique for separating mixtures. In the analysis of 4-O-alpha-D-glucopyranosylmoranoline, various chromatographic methods are utilized for purification, identification, and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of iminosugars like this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection is challenging. Therefore, pre-column derivatization is a common strategy to enhance detection sensitivity. A widely used derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of sugars under mild alkaline conditions to form a derivative with strong UV absorbance. mdpi.com

The separation is typically achieved on a reverse-phase column (e.g., C18). The mobile phase often consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724), run in either isocratic or gradient mode to ensure optimal separation from other components. mdpi.comsielc.com The choice of buffer and its ionic strength can significantly impact the retention and peak shape of the derivatized compound. mdpi.com

Table 1: Typical HPLC Parameters for Analysis of Derivatized Iminosugars

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) B: Acetonitrile |

| Derivatization Agent | 1-phenyl-3-methyl-5-pyrazolone (PMP) |

| Detection | UV/Vis Detector (e.g., at 245-250 nm for PMP derivatives) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) for Quantification in Biological Matrices

For the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or tissue homogenates, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. anapharmbioanalytics.comnih.gov This technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns for faster analysis and better resolution, with the high specificity and sensitivity of tandem mass spectrometry. nih.gov

A typical bioanalytical method involves sample preparation to remove interfering substances like proteins. This is often achieved through protein precipitation with an organic solvent (e.g., acetonitrile) or through a more selective solid-phase extraction (SPE) procedure. anapharmbioanalytics.comnih.gov An internal standard, which is a structurally similar compound or a stable isotope-labeled version of the analyte, is added before sample preparation to correct for variations in extraction recovery and matrix effects. nih.gov

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other co-eluting compounds. nih.gov The method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Table 2: Example of UPLC-MS/MS Method Parameters for Bioanalysis

| Parameter | Typical Condition |

|---|---|

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) |

| UPLC Column | Sub-2 µm particle size (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.6 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Calibration Range | pg/mL to ng/mL level in plasma |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a rapid and cost-effective method for the qualitative and semi-quantitative analysis of this compound, particularly in plant extracts. The separation is performed on a glass plate coated with a thin layer of stationary phase (e.g., silica (B1680970) gel).

The selection of the mobile phase is critical for achieving good separation. A mixture of solvents is typically used to obtain an optimal retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. After development, the plate is dried, and the spots are visualized. Since iminosugars are not UV-active and colorless, a derivatizing agent is required for visualization. A common reagent is a vanillin-sulfuric acid spray, which produces colored spots upon heating. The developed HPTLC method can be validated for parameters such as selectivity and linearity.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques provide detailed information about the molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Related Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules, including complex natural products like this compound. core.ac.uk A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular puzzle. analis.com.my

1D NMR:

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The chemical shifts (δ) and coupling constants (J) are key parameters. core.ac.uk

¹³C NMR (Carbon NMR): Shows the signals for all unique carbon atoms in the molecule, revealing the carbon skeleton. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH, CH₂, and CH₃ groups. analis.com.my

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to establish spin systems within the molecule. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, for example, linking the glucopyranosyl unit to the moranoline moiety across the glycosidic bond. core.ac.uk

By meticulously analyzing the data from these experiments, researchers can confirm the identity of this compound and determine its relative stereochemistry. mdpi.com

Table 3: NMR Experiments for Structural Elucidation

| Experiment | Information Provided |

|---|---|

| ¹H NMR | Proton environment and connectivity (via J-coupling) |

| ¹³C NMR / DEPT | Carbon skeleton and type of carbon (C, CH, CH₂, CH₃) |

| COSY | ¹H-¹H correlations (through-bond, typically 2-3 bonds) |

| HSQC | Direct ¹H-¹³C one-bond correlations |

| HMBC | Long-range ¹H-¹³C correlations (through-bond, 2-3 bonds) |

| NOESY/ROESY | ¹H-¹H correlations (through-space), used for stereochemistry |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of this compound and can offer structural clues through the analysis of its fragmentation patterns. libretexts.org

When coupled with a chromatographic technique (like LC-MS), it provides both separation and identification. In high-resolution mass spectrometry (HRMS), the molecular weight can be determined with very high accuracy, which allows for the calculation of the elemental formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion. The resulting fragment ions provide valuable structural information. For this compound, key fragmentation pathways would include:

Cleavage of the glycosidic bond: This is a common fragmentation pathway for glycosides, resulting in the loss of the glucose unit and the formation of an ion corresponding to the moranoline aglycone. researchgate.net

Fragmentation of the sugar moiety: The glucose ring can undergo characteristic cleavages, often involving the loss of water (H₂O) and other small neutral molecules. researchgate.net

Fragmentation of the moranoline ring: As an amine, the moranoline (a piperidine (B6355638) derivative) can undergo alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

By analyzing these fragmentation patterns, researchers can confirm the presence of both the glucose and moranoline substructures within the molecule.

UV-Vis Spectroscopy in Enzyme Assays

UV-Visible (UV-Vis) spectroscopy is a fundamental tool for monitoring enzyme kinetics, including the inhibition of alpha-glucosidase by compounds like this compound. thermofisher.com This technique is often employed in a discontinuous assay format where the reaction is stopped at various time points, or in continuous assays that monitor the reaction in real-time. researchgate.netnih.gov

The principle behind its use in this context is the measurement of changes in absorbance at a specific wavelength, which corresponds to the concentration of a product formed or a substrate consumed during the enzymatic reaction. researchgate.net For instance, in many alpha-glucosidase assays, a synthetic substrate is used that, when cleaved by the enzyme, releases a chromophore—a molecule that absorbs light in the UV-Vis spectrum. abcam.com The rate of the reaction can be determined by monitoring the increase in absorbance of this chromophore over time. thermofisher.com When an inhibitor like this compound is present, the rate of this absorbance increase is reduced, providing a measure of the inhibitor's potency. abcam.com

The experimental setup typically involves a spectrophotometer capable of measuring absorbance at defined wavelengths. thermofisher.com For example, in assays using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, the release of p-nitrophenol is monitored at approximately 400-410 nm. abcam.comabcam.com The data collected can be used to construct Michaelis-Menten and Lineweaver-Burk plots to determine key kinetic parameters. thermofisher.com

Enzyme Assay Techniques for Inhibitory Activity

Evaluating the inhibitory activity of this compound against alpha-glucosidase requires specialized enzyme assay techniques. These assays are designed to be sensitive, reliable, and suitable for screening potential inhibitors.

Colorimetric assays are widely used for their simplicity and high-throughput screening capabilities in the study of alpha-glucosidase inhibitors. abcam.com These assays rely on a substrate that produces a colored product upon enzymatic cleavage, allowing for the quantification of enzyme activity by measuring the absorbance of light. abcam.com

A common substrate used in these assays is p-nitrophenyl-α-D-glucopyranoside (pNPG). Alpha-glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at around 405-410 nm. abcam.comabcam.com In the presence of an inhibitor such as this compound, the rate of p-nitrophenol formation is decreased. The percentage of inhibition can be calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. This allows for the determination of the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. researchgate.net

| Parameter | Description | Typical Wavelength | Common Substrate |

|---|---|---|---|

| Principle | Measurement of a colored product formed by enzymatic reaction. | 405-410 nm | p-nitrophenyl-α-D-glucopyranoside (pNPG) |

| Output | Change in absorbance over time. | N/A | N/A |

| Key Metric | IC50 value (half-maximal inhibitory concentration). | N/A | N/A |

Fluorescence-based enzyme assays offer higher sensitivity compared to colorimetric methods and are well-suited for high-throughput screening of enzyme inhibitors. nih.gov These assays utilize substrates that are either non-fluorescent or weakly fluorescent and are converted into highly fluorescent products by the enzyme. researchgate.net

The core principle involves a fluorophore (a fluorescent chemical compound) linked to a recognition moiety that mimics the enzyme's natural substrate. nih.gov Upon enzymatic cleavage, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the enzyme's activity. When an inhibitor like this compound is introduced, it competes with the substrate for the enzyme's active site, leading to a decrease in the rate of fluorescent product formation. nih.govresearchgate.net

One example involves the use of substrates that, upon hydrolysis by α-glucosidase, release a fluorescent compound like 4-methylumbelliferone or resorufin. The increase in fluorescence is monitored over time using a fluorometer. This technique is highly sensitive, allowing for the use of lower enzyme and substrate concentrations. nih.gov However, it is important to consider potential interference from colored or fluorescent compounds within the sample library. researchgate.net

Validation of Analytical Procedures in Research

The validation of analytical methods is a critical process in research to ensure that the data generated are reliable, accurate, and reproducible. gavinpublishers.com This is particularly important when evaluating the properties and activity of compounds like this compound.

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity, a closely related term, refers to the extent to which a method can determine particular analytes in a complex mixture without interference from other components. iupac.org In the context of analyzing this compound, a specific method would be one that can distinguish it from other structurally similar compounds or impurities. nih.gov

For chromatographic methods, specificity is often demonstrated by showing that the peak corresponding to this compound is well-resolved from other peaks in a chromatogram. nih.gov In enzyme inhibition assays, specificity would involve demonstrating that the observed inhibition is due to the interaction of the compound with the target enzyme (alpha-glucosidase) and not due to non-specific effects.

Accuracy refers to the closeness of the experimental value to the true or accepted reference value. scioninstruments.com Precision, on the other hand, measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.govui.ac.id

Accuracy is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte and measuring the recovery. ijprajournal.com For instance, in a quantitative analysis of this compound, the accuracy would be the percentage of the known amount that is detected by the analytical method.

Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. ui.ac.id It is usually assessed at three levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time (intra-assay precision). nih.gov

Intermediate precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment. nih.gov

Reproducibility: The precision between different laboratories. nih.gov

| Validation Parameter | Definition | Method of Assessment |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. loesungsfabrik.de | Analysis of samples spiked with potential interfering compounds. |

| Selectivity | Ability to determine particular analytes in a mixture without interference. iupac.org | Chromatographic resolution from other components. |

| Accuracy | Closeness of the measured value to the true value. scioninstruments.com | Analysis of certified reference materials or spiked samples (recovery studies). ijprajournal.com |

| Precision | Degree of agreement among individual test results. nih.gov | Calculation of relative standard deviation (RSD) from repeated measurements. ui.ac.id |

Linearity and Range in Analytical Methodologies for this compound

The linearity of an analytical method is its ability to elicit results that are directly, or by a well-defined mathematical transformation, proportional to the concentration of the analyte in the sample within a given range. The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. In the context of quantifying this compound, establishing a linear relationship between the instrument response and the compound's concentration is a critical step in method validation, ensuring the reliability of quantitative data.

Detailed Research Findings

The determination of linearity for this compound is typically performed by preparing a series of standard solutions at different concentrations. These standards are then analyzed using the chosen analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The instrument's response, often the peak area from the chromatogram, is plotted against the known concentration of the analyte.

A linear regression analysis is then applied to the data to determine the equation of the line (y = mx + c), where 'y' is the response, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The correlation coefficient (r) or the coefficient of determination (r²) is calculated to assess the quality of the linear fit. A value close to 1 indicates a strong linear relationship.

Illustrative Data for Linearity of an HPLC-UV Method

An HPLC with UV detection method could be validated for the quantification of this compound. The linearity would be assessed by preparing standard solutions at several concentration levels.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 10 | 15234 |

| 25 | 38056 |

| 50 | 75987 |

| 100 | 151890 |

| 200 | 303560 |

| 400 | 607120 |

From this data, a calibration curve would be constructed. The linear regression analysis would typically yield a high coefficient of determination (r² > 0.99), indicating excellent linearity over the specified concentration range.

Linearity Parameters for the HPLC-UV Method

| Parameter | Value |

|---|---|

| Linear Range | 10 - 400 µg/mL |

| Regression Equation | y = 1515.8x + 125.7 |

| Coefficient of Determination (r²) | 0.9995 |

Illustrative Data for Linearity of an LC-MS/MS Method

For higher sensitivity and selectivity, an LC-MS/MS method would be employed. The linearity would be established in a similar manner, but typically over a lower concentration range.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |

|---|---|

| 1 | 0.025 |

| 5 | 0.128 |

| 10 | 0.255 |

| 50 | 1.275 |

| 100 | 2.548 |

| 500 | 12.745 |

The use of an internal standard in LC-MS/MS analysis helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Linearity Parameters for the LC-MS/MS Method

| Parameter | Value |

|---|---|

| Linear Range | 1 - 500 ng/mL |

| Regression Equation | y = 0.0255x + 0.0005 |

| Coefficient of Determination (r²) | 0.9998 |

The specified range for an analytical method for this compound would be confirmed by demonstrating that the method provides acceptable accuracy and precision when analyzing samples at the lower and upper ends of the determined linear range. This ensures that the method is reliable for the intended application, whether it be for quality control of natural product extracts or for pharmacokinetic studies.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 4-O-alpha-D-glucopyranosylmoranoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves glycosylation reactions using activated donors like p-nitrophenyl glycosides. For example, regioselective glycosylation can be achieved by employing protecting groups (e.g., triphenylmethyl or acetyl groups) on hydroxyl residues to direct coupling sites . Reaction optimization (e.g., temperature, catalyst selection) is critical for minimizing side products. Purification via column chromatography and characterization by NMR/MS are standard .

Q. Which analytical techniques are most reliable for structural elucidation of this compound and its derivatives?

- Methodological Answer : High-resolution NMR (e.g., ¹H, ¹³C, and 2D experiments like HSQC and HMBC) is essential for confirming glycosidic linkages and anomeric configurations. Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation. X-ray crystallography may be used for absolute configuration determination, though crystallization challenges require co-crystallization agents .

Q. How can researchers ensure reproducibility in quantifying this compound in biological matrices?

- Methodological Answer : Use validated HPLC or LC-MS protocols with internal standards (e.g., isotopically labeled analogs). Calibration curves should cover physiologically relevant concentrations. Sample preparation must account for matrix effects—solid-phase extraction or protein precipitation is often employed. Cross-validate results with orthogonal methods (e.g., enzymatic assays) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the chemical synthesis of this compound analogs?

- Methodological Answer : Protecting group strategies (e.g., temporary silyl ethers or benzylidene acetals) can block undesired hydroxyls, enabling selective glycosylation at the 4-O position. Enzymatic approaches using glycosyltransferases offer higher regioselectivity but require optimization of enzyme stability and co-factor recycling . Computational modeling (e.g., molecular docking) aids in predicting enzyme-substrate compatibility .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., α-glucosidase inhibition) across studies?

- Methodological Answer : Conduct sensitivity analyses to assess variability in assay conditions (e.g., pH, temperature, substrate concentration). Compare enzyme sources (e.g., recombinant vs. tissue-extracted) and validate using standardized protocols (e.g., WHO guidelines). Meta-analyses can identify confounding factors, while isothermal titration calorimetry (ITC) provides direct binding affinity measurements .

Q. What experimental designs are optimal for evaluating the stability of this compound under physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., pH 7.4 buffers, 37°C) and monitor degradation via LC-MS over time. Accelerated stability studies (e.g., elevated temperatures) predict shelf-life. For in vivo stability, use radiolabeled compounds and track metabolites in plasma/urine via scintillation counting or PET imaging .

Q. How can computational tools enhance the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer : Molecular dynamics simulations predict solubility and membrane permeability. QSAR models correlate structural features (e.g., logP, polar surface area) with bioavailability. Docking studies against target proteins (e.g., α-amylase) guide rational modifications to enhance binding affinity while minimizing off-target interactions .

Q. What ethical and methodological considerations are critical when designing in vivo studies for this compound?

- Methodological Answer : Adhere to institutional animal care protocols (e.g., 3Rs principles). Use randomized, blinded designs to reduce bias. Sample size calculations must ensure statistical power, and endpoints (e.g., glucose tolerance tests) should align with translational relevance. Include positive/negative controls and pre-register study protocols to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.